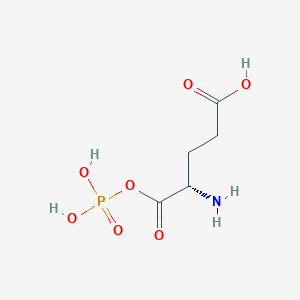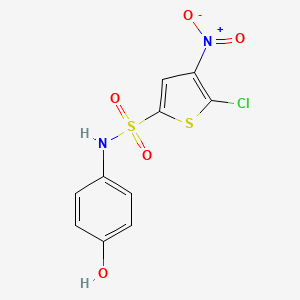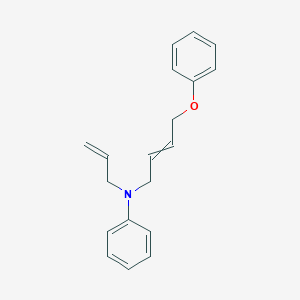propanedinitrile CAS No. 915124-73-1](/img/structure/B12603821.png)
[(1,3-Benzothiazol-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile est un composé organique complexe qui comporte un cycle benzothiazole lié à un groupe trifluoropropyle et à un groupe propanedinitrile.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de [(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle benzothiazole : Le cycle benzothiazole peut être synthétisé par cyclisation du 2-aminothiophénol avec un aldéhyde ou une cétone approprié en conditions acides.
Attachement du groupe trifluoropropyle : Le groupe trifluoropropyle peut être introduit par une réaction de substitution nucléophile utilisant un halogénure de trifluoropropyle et une base appropriée.
Formation du groupe propanedinitrile :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l’utilisation de catalyseurs pour augmenter le rendement et réduire les temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
[(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de puissants oxydants tels que le permanganate de potassium ou le trioxyde de chrome, ce qui conduit à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium, ce qui conduit à la formation de dérivés réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe trifluoropropyle, où des nucléophiles tels que des amines ou des thiols peuvent remplacer le groupe trifluoropropyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Des nucléophiles tels que des amines en présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Dérivés réduits avec des groupes fonctionnels hydrogénés.
Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels remplaçant le groupe trifluoropropyle.
Applications de la recherche scientifique
[(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que des polymères aux propriétés uniques.
Applications De Recherche Scientifique
(1,3-Benzothiazol-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mécanisme D'action
Le mécanisme d’action de [(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzothiazole peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le groupe trifluoropropyle peut améliorer la lipophilie du composé, lui permettant de pénétrer plus efficacement les membranes cellulaires. Le groupe propanedinitrile peut participer à diverses réactions chimiques au sein du système biologique, contribuant à l’activité globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
[(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile : peut être comparé à d’autres dérivés de benzothiazole, tels que :
Unicité
La présence du groupe trifluoropropyle et du groupe propanedinitrile rend [(1,3-Benzothiazol-2-yl)méthyl]propanedinitrile unique par rapport aux autres dérivés de benzothiazole. Ces groupes fonctionnels peuvent influencer considérablement la réactivité chimique, l’activité biologique et les propriétés physiques du composé, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
915124-73-1 |
|---|---|
Formule moléculaire |
C14H10F3N3S |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylmethyl)-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)6-5-13(8-18,9-19)7-12-20-10-3-1-2-4-11(10)21-12/h1-4H,5-7H2 |
Clé InChI |
OWMHCRLULQJCGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC(CCC(F)(F)F)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[(1S,2S)-1-[(3,5-difluorophenyl)methyl]-2-[(3R,5S,6R)-6-(2,2-dimethylpropoxy)-5-methyl-3-morpholinyl]-2-hydroxyethyl]-, (HCl salt)](/img/structure/B12603754.png)



![[5-(4-Butylphenyl)-1,3-dioxan-2-ylidene]propanedinitrile](/img/structure/B12603780.png)

![Methanone, [sulfonylbis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12603802.png)
![1-{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanamine](/img/structure/B12603809.png)
![6-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603813.png)

![tert-Butyl(dimethyl){[(3R)-tridec-1-yn-3-yl]oxy}silane](/img/structure/B12603829.png)
![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)

